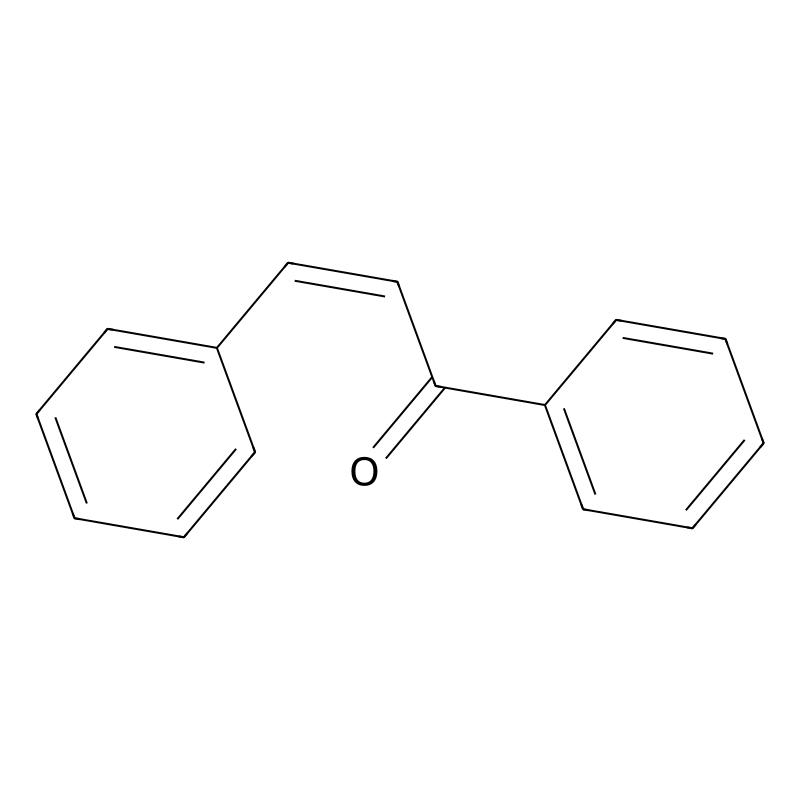

cis-Chalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Instability of cis-Chalcone

The fundamental reason for the scarcity of natural cis-chalcone lies in its molecular structure and properties, which contrast sharply with its trans-isomer [1] [2].

The table below summarizes the key differences:

| Property | trans-Chalcone | This compound |

|---|---|---|

| Thermodynamic Stability | Higher (preferred state) | Lower [2] |

| Spatial Arrangement | Aromatic rings on opposite sides of double bond | Aromatic rings on same side of double bond, causing steric hindrance [2] |

| Natural Abundance | Widespread in plants [1] [3] [4] | Extremely rare; typically a synthetic or photo-induced product [2] |

| UV Absorption (λmax) | ~340 nm | ~254 nm [2] |

This steric strain in the cis-isomer creates a high energy state, making it prone to rapid conversion (isomerization) to the more stable trans configuration [2].

Research Context and Detection

While you will not find this compound listed as a major component in plants like licorice or apples, research acknowledges its existence under controlled, non-biological conditions.

- Photo-induced Formation: The primary method for generating this compound is the UV-light irradiation of trans-chalcone in solution. Advanced chromatographic techniques have been used to isolate the cis-isomer from such photo-irradiated mixtures [2].

- Advanced Synthesis: A specific synthetic route developed by Yoshizawa et al. (2000) using siloxypropynes and strong acids was reported to achieve a high cis/trans ratio of 99:1 [2].

The following diagram illustrates the relationship between the trans and cis isomers and the energy required for their interconversion, which underpins the natural scarcity of the cis form.

Relationship between trans and this compound isomers

A Practical Path for Research

For researchers seeking this compound, the most reliable strategy is synthesis rather than isolation from natural sources.

- Focus on trans-Chalcone from Nature: Numerous plants are excellent sources of stable trans-chalcones and their derivatives, such as licorice, tomatoes, and apples [4]. These can serve as starting materials.

- Synthesize and Isolate: Synthesize chalcones via standard methods (e.g., Claisen-Schmidt condensation) to obtain the trans-isomer, then use photo-irradiation techniques to convert a portion to the cis-isomer [2].

- Employ Advanced Separation: Use techniques like chiral or preparative chromatography to isolate the this compound from the reaction mixture immediately after synthesis, taking care to minimize its exposure to light and heat to prevent reversion [2].

References

Comprehensive Technical Guide to Cis-Chalcone Conformational Analysis: Methods, Applications, and Implications

Introduction to Chalcone Conformational Chemistry

Chalcones, bearing the 1,3-diarylprop-2-en-1-one framework, represent a privileged scaffold in medicinal chemistry and materials science with demonstrated biological activities including antitubercular, anticancer, and anti-inflammatory properties. These α,β-unsaturated ketones exhibit complex conformational behavior due to rotation around single bonds in their enone system, leading to distinct conformers with different stability and properties. The conformational flexibility of chalcones significantly influences their biological activity, optical properties, and potential for drug development, making detailed conformational analysis essential for rational design of chalcone-based therapeutics.

The fundamental conformational behavior of chalcones arises from two distinct structural features: cis-trans isomerism of the α,β-unsaturated double bond and the s-cis/s-trans conformation of the enone system relative to the adjacent single bonds. While the trans-isomer is generally more thermodynamically stable and predominates in most prepared chalcones, cis-isomers and different enone conformations play crucial roles in specific biological interactions and material properties. This technical guide comprehensively examines the conformational landscape of cis-chalcones through computational, experimental, and biological lenses, providing researchers with methodologies and insights essential for advancing chalcone-based research and drug development.

Chalcone Conformers: Structural Fundamentals

Cis-Trans Isomerism in Chalcones

Geometrical isomers: Chalcones exhibit cis (Z) and trans (E) configuration around the α,β-unsaturated double bond, with the trans-isomer being thermodynamically more stable and predominantly isolated in synthetic preparations. [1]

Conformational equilibria: In addition to geometrical isomerism, chalcones exist in several conformers that interconvert by rotation along single bonds, primarily influenced by substitution patterns on the aryl rings rather than solvent polarity alone. [2] [3]

S-Cis/S-Trans Conformational Analysis

The orientation of the carbonyl group and α,β-double bond in chalcones gives rise to two distinct conformers with different stability and properties:

Table 1: Comparison of Chalcone Conformers

| Conformer | Description | Relative Stability | Structural Features |

|---|---|---|---|

| s-cis | Carbonyl and double bonds positioned cis with respect to each other | More stable (lower activation energy) | Relatively planar geometry [4] |

| s-trans | Double bonds trans configured with respect to each other | Less stable (≈24.5 kJ/mol higher energy) | Definitely nonplanar [4] |

The s-cis conformer predominates in most chalcone systems due to its greater stability, though sterically hindered substituents (such as α-methyl groups) can shift this equilibrium toward the s-trans conformer. [1] This conformational preference has significant implications for biological activity and interactions with enzyme active sites, particularly in the case of chalcone isomerase, which shows strong stereoselectivity for specific conformers. [5]

Computational Analysis of Chalcone Conformers

Density Functional Theory (DFT) Methodology

Computational protocols for chalcone conformational analysis primarily employ Density Functional Theory (DFT) with specific parameters:

- Method: CAM-B3LYP coupled with standard 6-311++G(d,p) basis set

- Solvent effects: Modeled using Polarizable Continuum Model (PCM) within the Integral Equation Formalism (IEF-PCM)

- Properties analyzed: Molecular geometry, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties [3]

This methodology has demonstrated good correlation with experimental data and is widely used for chalcones and related molecular chromophores. The systematic investigation of cis-alkenyl substituted chalcones using DFT-B3LYP/6-311++G(d,p) provides key insights into their stability and electronic properties compared to trans conformers. [2]

Stability and Electronic Properties

Computational analysis reveals significant differences between cis and trans chalcone conformers:

Table 2: Stability and Thermodynamic Parameters of Chalcone Conformers

| Parameter | cis-Conformer Trends | trans-Conformer Trends |

|---|---|---|

| Relative Stability | Generally less stable | More thermodynamically stable |

| Specific Example | 1-Butenyl cis Chalcone (1-BC) shows greatest stability among cis conformers | - |

| Energy Difference | s-cis conformer more stable than s-trans by ~24.5 kJ/mol [4] | - |

| Thermal Energy (T-E) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Lower than corresponding cis conformers |

| Entropy (S) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Generally lower |

| Heat Capacity (Cv) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Generally lower |

The 1-Butenyl cis Chalcone (1-BC) demonstrates the greatest stability among cis conformers, with the polarity of the solvent and geometry of the conformer significantly impacting stability. [2] Additionally, cis 1-BC causes the greatest shifts in vibrational frequencies (7 cm⁻¹ in gas phase, 6 cm⁻¹ in n-hexane and ethanol) compared to unsubstituted chalcone, followed by cis divinyl chalcone (DVC) and cis E-propenyl chalcone (E-PC). [2]

Vibrational Analysis and NLO Properties

Vibrational spectroscopy combined with DFT calculations provides critical insights into chalcone conformers:

- Characteristic frequencies: The most striking vibrational difference between chalcones and dihydrochalcones is the absence of the molecular double bond in the latter, which eliminates C=C-H wagging vibrations between 950-750 cm⁻¹. [3]

- NLO properties: Chalcones exhibit promising nonlinear optical responses due to their extensive π-system that favors intramolecular charge transport, though dihydrochalcones (saturated analogs) generally show strong hypsochromism and lower NLO behavior compared to original chalcones. [3]

Experimental Characterization Techniques

IR Multiple Photon Dissociation (IRMPD) Spectroscopy

IRMPD action spectroscopy has emerged as a powerful technique for distinguishing chalcone isomers and conformers through several methodological steps:

Experimental workflow for IRMPD conformational analysis

- Sample preparation: Prepare 10 μM solutions of chalcones in acidified (1% HCOOH) methanol to favor protonation, delivering [M+H]⁺ ions into the gas phase by electrospray ionization (ESI). [4]

- Instrumentation: Couple a 3D quadrupole ion trap mass spectrometer to the beamline of a free-electron laser (e.g., FELIX), performing mass isolation of specific ions before IR irradiation. [4]

- Spectral acquisition: Record IRMPD spectra at several levels of laser pulse energy attenuation to prevent excessive depletion of parent ions and minimize fragment ions below the low mass cutoff. [4]

- Data interpretation: Compare experimental IRMPD spectra with calculated IR spectra from DFT to identify specific conformers and their vibrational signatures. [4]

This technique has proven particularly effective for discriminating between naringenin and its structural isomer naringenin chalcone, which show nearly identical behavior in other analytical techniques. The spectral range between 1400-1700 cm⁻¹ provides specific signatures for distinguishing these isomeric forms. [4]

X-ray Crystallography and Hirshfeld Analysis

Single-crystal X-ray diffraction provides definitive structural information for chalcone conformers:

- Conformational assignment: The crystal structure of a chalcone derivative with triphenylamine moiety (C₃₂H₂₃NO₂) shows the molecule adopts an s-cis conformation with respect to the C=O and C=C bonds. [6]

- Crystal packing: Molecules in the crystal lattice are linked by C-H⋯O hydrogen bonds, forming chains extended parallel to [010], with additional weak C-H⋯π interactions consolidating the crystal packing. [6]

- Disorder handling: One phenyl ring of the triphenylamine moiety may be disordered over two sets of sites, requiring appropriate modeling during structure refinement. [6]

Hirshfeld surface analysis complements crystallographic data by quantifying intermolecular interactions and visualizing molecular packing patterns in the crystal lattice, providing insights into the stability of specific conformations in the solid state.

Complementary Analytical Techniques

Additional methodologies provide valuable supporting data for chalcone conformational analysis:

- Ion mobility-mass spectrometry (IMS): While sometimes limited in differentiating isomeric chalcones, IMS provides complementary data on molecular shape and collision cross-sections. [4]

- Collision-induced dissociation (CID): Measurements of phenomenological threshold energies for fragment ions can provide indirect information on chalcone conformation and stability. [4]

- High-resolution FT-ICR-MS: Delivers accurate mass measurements for elemental composition confirmation of chalcone conformers and their fragments. [4]

Biological Implications and Applications

Enzyme Stereoselectivity and Catalysis

Chalcone isomerase (CHI) catalyzes the cyclization of chalcones to flavanones and exhibits remarkable stereoselectivity for specific chalcone conformers according to computational studies:

CHI enzyme selectivity for chalcone conformers

- Binding affinity: Molecular dynamics simulations and binding free energy calculations indicate s-cis conformers have much higher binding affinity with CHI compared to s-trans conformers, primarily due to different hydrogen bond networks. [5]

- Active site conformations: The conformational change of active site residue T48 from indirect to direct hydrogen bonding with substrates significantly improves binding affinity without altering the binding mode. [5]

- Catalytic efficiency: Different active site conformations in CHI show significant differences (≈4 kcal/mol) in free-energy barriers for the cyclization reaction, with closer proximity of a positively charged lysine residue enhancing catalytic power. [7]

Structure-Activity Relationships in Drug Design

Conformational analysis directly impacts the pharmacological properties of chalcone-based therapeutics:

- Antitubercular activity: Pyridyl chalcones with lipophilic A-rings (e.g., dichlorophenyl, pyren-1-yl, biphenyl-4-yl) demonstrate potent growth inhibition against Mycobacterium tuberculosis H37Rv with IC₉₀ values of 8.9-28 µM. [1]

- Cytotoxicity profile: Aryl chalcones are generally less toxic to HepG2 cells compared to pyridyl chalcones, with specific derivatives like trimethoxyphenyl and anthracen-9-yl pyridyl chalcones showing dose-dependent antiproliferative activity against MDA468 breast cancer cells (IC₅₀ values of 0.7 and 0.3 µM, respectively). [1]

- Molecular docking: Chalcone 20 (with pyrene-1-yl moiety) shows higher predicted binding affinity to M. tuberculosis protein tyrosine phosphatase B (PtpB) compared to known inhibitors, suggesting a structural basis for its antitubercular activity. [1]

Conclusion and Research Implications

The conformational analysis of cis-chalcones reveals a complex landscape with significant implications across chemical, biological, and materials science domains. The interplay between cis-trans isomerism and s-cis/s-trans conformational preferences dictates chalcone behavior in synthetic applications, biological interactions, and functional material development. Computational approaches, particularly DFT calculations, provide essential insights into relative stability and electronic properties, while experimental techniques like IRMPD spectroscopy offer powerful discrimination between isomeric forms that challenge conventional analytical methods.

References

- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with... [preprints.org]

- 2. The electronic structure, stability, thermodynamics... [journal.uod.ac]

- 3. Insights and modelling on the nonlinear optical response ... [sciencedirect.com]

- 4. Protonated Forms of Naringenin and Naringenin Chalcone : Proteiform... [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of chalcone isomerase with ... [pubmed.ncbi.nlm.nih.gov]

- 6. and Hirshfeld surface Crystal of the structure ... analysis chalcone [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative computational analysis of different active site ... [pubmed.ncbi.nlm.nih.gov]

biosynthesis of cis-chalcone in plants

Chalcone Synthase: The Gateway Enzyme

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid pathway, catalyzing the formation of naringenin chalcone. The table below summarizes its core biochemical and functional characteristics.

Table 1: Key Characteristics of Chalcone Synthase (CHS)

| Aspect | Details |

|---|---|

| Reaction Catalyzed | 1 molecule of 4-coumaroyl-CoA + 3 molecules of malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂ [1] |

| Enzyme Family | Type III Polyketide Synthase (PKS) [1] |

| Protein Structure | Homodimer; each monomer is 42-45 kDa with an active site containing a catalytic triad (Cys-His-Asn) and gatekeeper phenylalanine residues [1] |

| Cellular Localization | Cytosol, associated with the endoplasmic reticulum membrane; also found in complexes with other flavonoid pathway enzymes at the nucleus [1] |

| Primary Function | Key entry point for producing flavonoids like anthocyanins, flavonols, and phytoalexins, which are crucial for pigmentation, UV protection, and stress responses [2] [1] [3] |

CHS Experimental Evaluation

For researchers aiming to study CHS, the following methodologies and kinetic data are essential.

Table 2: Experimental Approaches and Enzyme Kinetics for CHS Analysis

| Method / Aspect | Protocol Details & Key Findings |

|---|---|

| Gene Identification | Protocol: Perform BLASTP searches against plant genome databases using CHS protein family profiles (e.g., PF00195, PF02797 from Pfam). Example: A genome-wide analysis in eggplant (Solanum melongena) identified 7 putative SmCHS genes [3]. |

| Expression Analysis | Protocol: Use qRT-PCR to profile gene expression across tissues and under stress conditions (e.g., heat stress). Finding: In eggplant, SmCHS4 was upregulated at 38°C, while SmCHS5-7 were downregulated, indicating functional diversification among gene family members [3]. |

| Enzyme Kinetics | Purpose: Identify optimal genetic parts for metabolic engineering. Data: Enzyme efficiency (Kcat/Km) varies; Medicago sativa CHS2 has a reported efficiency of 11,200 S⁻¹M⁻¹ for the starter molecule 4-coumaroyl-CoA, while Arachis hypogaea CHS shows 8,100 S⁻¹M⁻¹ [4]. |

Metabolic Pathway and CHS Regulation

CHS functions at the start of a complex, branched biosynthetic network. The following diagram illustrates its central role and the key regulatory mechanisms controlling its activity.

CHS in the flavonoid pathway and its regulatory inputs.

The activity of CHS is tightly controlled at multiple levels to fine-tune flavonoid production [1] [3]:

- Transcriptional Control: The CHS promoter contains specific cis-regulatory elements (e.g., G-box, H-box) that respond to environmental cues like light, UV radiation, pathogens, and herbivory [5] [1].

- Post-Transcriptional Control: A key discovery in Petunia showed that introducing a CHS transgene can trigger post-transcriptional gene silencing via RNA interference (RNAi), leading to degraded mRNA and white, mottled flowers [1].

- Feedback Inhibition: CHS is non-competitively inhibited by later pathway products, such as naringenin, to prevent toxic overaccumulation of flavonoids [1].

Research and Application Outlook

References

- 1. synthase - Wikipedia Chalcone [en.wikipedia.org]

- 2. Unlocking the potential of flavonoid biosynthesis through ... [frontiersin.org]

- 3. synthase (CHS) family members analysis from... | PLOS One Chalcone [journals.plos.org]

- 4. Biochemical evaluation of molecular parts for flavonoid ... [frontiersin.org]

- 5. Cis-regulatory Evolution of Chalcone-Synthase Expression in ... [pmc.ncbi.nlm.nih.gov]

Z-chalcone isolation and identification

Sample Preparation and Extraction

Proper sample preparation is a critical first step before chromatographic analysis. The following table summarizes common techniques used for chalcone-containing samples [1] [2]:

| Sample Type | Extraction Method | Purification & Cleanup |

|---|---|---|

| General Sample Preparation [1] [2] | Freeze-drying, grinding, then extraction with 70% methanol (vortexing & refrigeration overnight). | Centrifugation, filtration, Solid-Phase Extraction (SPE). |

| Plant Material (e.g., Bark) [1] [2] | Repeated extraction with methanol at ~60°C, followed by concentration under reduced pressure. | Liquid-liquid partition (petroleum ether, CHCl₃, EtOAc, n-butanol). |

| Crude Product [1] [2] | Acidified methanol under ultrasonication. | Column chromatography (e.g., using petroleum ether/EtOAc mixture). |

Analytical Techniques for Identification

The following techniques are standard for identifying and quantifying chalcones. Note that these methods are primarily established for the more stable trans-isomer (E-chalcone).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones typically show two main absorption bands: Band I at 340-390 nm and Band II at 220-270 nm [1] [2]. This can be used with a Diode Array Detector (DAD) to aid identification.

Liquid Chromatography (LC) Methods:

- HPLC-UV/Vis/DAD: This is a workhorse technique. Separations are often performed on C18 columns (e.g., Discovery C18) using a gradient of water and acetonitrile, with detection at 280 nm [1] [2].

- Two-Dimensional HPLC (2D-HPLC): This method enhances separation power for complex mixtures, like plant extracts, and is useful for rapid comparative analysis [1] [2].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for characterizing chalcones in complex matrices. The following workflow illustrates a general approach for sample analysis and isomer identification [3]:

General LC-MS/MS workflow for chalcone analysis, highlighting the OCE technique for isomer discrimination [3].

- Optimal Collision Energy (OCE) for Isomer Discrimination: A major challenge is that E- and Z-chalcones are isomers with identical mass, making them difficult to distinguish by MS alone [3]. The OCE method has been successfully used to differentiate them. This technique analyzes the inherent bond dissociation energy (BDE), an intrinsic physicochemical property that differs between isomers. By constructing Relative Response-Collision Energy Curves (RRCECs), researchers can determine the OCE, which serves as a reliable parameter for identifying E- or Z-configurations independent of specific chromatographic conditions [3].

Key Challenge in Z-Chalcone Isolation

The primary obstacle you will face is the inherent instability of the Z-isomer.

- Thermodynamic Instability: The trans isomer (E-chalcone) is thermodynamically more stable and is the dominant configuration found in nature and produced by standard synthetic methods like Claisen-Schmidt condensation [4] [5] [6].

- Isomerization During Extraction: Native chalcone glycosides can easily transform into their flavanone counterparts during extraction [1] [2]. Furthermore, Z-chalcones can isomerize to the E-form under various conditions, including exposure to light, heat, or acidic/basic environments [3]. This makes the Z-isomer difficult to accumulate and isolate in appreciable amounts.

Technical Summary

- For General Chalcone Analysis: The standard approach involves methanol-based extraction, followed by HPLC-UV (280 nm) or LC-MS/MS on a C18 column for separation and initial characterization [1] [2].

- For Specific Z-Isomer Identification: Your research should focus on advanced LC-MS/MS techniques, particularly the Optimal Collision Energy (OCE) method, which is currently the most reliable way to discriminate the Z-isomer from its E-counterpart in complex samples [3].

- Critical Consideration: All experimental procedures, from extraction to analysis, must be carefully optimized using mild conditions (e.g., low temperatures, protection from light) to prevent the isomerization of the labile Z-chalcone to the more stable E-form [3].

References

- 1. Chalcones—Features, Identification Techniques, Attributes ... [pmc.ncbi.nlm.nih.gov]

- 2. Chalcones – Features, Identification Techniques, Attributes ... [preprints.org]

- 3. Discrimination of isomeric dihydroflavone and chalcone by ... [sciencedirect.com]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Excavating medicinal virtues of chalcones to illuminate a new scope in... [pubs.rsc.org]

- 6. : A Privileged Structure in Medicinal Chemistry - PMC Chalcone [pmc.ncbi.nlm.nih.gov]

Isomerization Mechanism and Experimental Analysis

The diagram below illustrates the photoisomerization process between the trans and cis forms of a generic chalcone.

Figure 1: Light-induced reversible isomerization between trans and cis chalcones.

Experimental Evidence and Physicochemical Impact

Research on cyclic chalcone analogues provides experimental data on how isomerization affects physical properties like lipophilicity, which is critical in drug design [1].

Table 1: Effect of Geometric Isomerism and Ring Size on Lipophilicity in Cyclic Chalcone Analogues [1]

| Series (Ring Size) | Relative Lipophilicity (Z vs. E) | Experimental Context |

|---|---|---|

| Indanone (6-membered) | (Z) isomer is more lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |

| Tetralone (7-membered) | (Z) isomer is less lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |

| Benzosuberone (8-membered) | (Z) isomer is less lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |

This opposite effect highlights that the impact of cis-trans isomerism is not universal and depends on the specific molecular structure.

Analytical Techniques for Differentiation

Differentiating between these isomers is technically challenging but essential. Standard mass spectrometry often fails because isomers produce identical fragments [2].

Table 2: Techniques for Differentiating and Studying Chalcone Isomers

| Technique | Application & Principle | Key Experimental Insight |

|---|---|---|

| RP-HPLC [1] | Separation based on differential lipophilicity; used to monitor light-induced isomerization progress. | Developed isocratic methods to separate and quantify (E) and (Z) isomers in equilibrium mixtures. |

| Hydrogen-Deuterium Exchange Tandem Mass Spectrometry (HDX-MS/MS) [2] | Differentiation by exploiting the number of exchangeable protons (e.g., in hydroxyl groups). | Isomers (e.g., isoliquiritigenin vs. liquiritigenin) show different mass shifts in D2O mobile phase due to varying numbers of active protons. |

| NMR Spectroscopy [2] | Definitive structural analysis; detects differences in proton environments between isomers. | Inspired HDX-MS/MS method; one more exchangeable proton signal observed for isoliquiritigenin (chalcone) than its dihydroflavone isomer in DMSO-d6. |

Biological and Practical Implications

The isomerization state of chalcones is directly linked to their function and application potential.

- Biological Activity: The trans isomer is often the primary form studied for activities like anticancer and anti-inflammatory effects [3] [4]. Isomerization can alter the molecule's shape and interaction with biological targets.

- Fluorescence & Sensing: Specific chalcone derivatives exhibit fluorescence. The photophysical process of Excited State Intramolecular Proton Transfer (ESIPT) in 2'-hydroxychalcones can lead to the formation of phototautomers, which is relevant for developing chemosensors [5].

References

- 1. (E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of... [link.springer.com]

- 2. Differentiation of isomeric and dihydroflavone using liquid... chalcone [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. : Promising therapeutic agents targeting key players and... Chalcones [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, reactions and application of chalcones : a systematic review... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Synthesis of cis-Chalcone Derivatives for Drug Development

Introduction to cis-Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) represent a fundamental class of open-chain flavonoids characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as the biogenetic precursor for all known flavonoids and imparts significant pharmacological potential across therapeutic areas. The α,β-unsaturated carbonyl system in chalcones can exist as either trans (E) or cis (Z) isomers, with the trans configuration being thermodynamically favored due to reduced steric hindrance between the carbonyl group and ring B [1]. While most natural and synthetic chalcones exist predominantly as trans isomers, recent research has revealed that the cis configuration may offer unique biological activities and pharmacokinetic properties not achievable with their trans counterparts.

The significant challenge in working with cis-chalcones stems from their inherent thermodynamic instability. In solution, cis-chalcones undergo rapid isomerization to the more stable trans configuration when exposed to light, presenting substantial obstacles for isolation, characterization, and therapeutic application [2]. This photoisomerization behavior has been documented across numerous chalcone derivatives, with studies demonstrating that the rate of isomerization and equilibrium ratio are influenced by substitution patterns on the aromatic rings and the solvent environment [2]. Despite these challenges, the interest in cis-chalcones has grown substantially due to their potential as privileged scaffolds in medicinal chemistry, with applications emerging in anticancer, antimicrobial, anti-inflammatory, and antiviral drug development [1].

Synthetic Methodologies for this compound Derivatives

Conventional Chemical Approaches

The synthesis of chalcones has traditionally relied on Claisen-Schmidt condensation reactions between acetophenones and benzaldehydes under basic conditions. However, this method predominantly yields the thermodynamically stable trans isomers, with cis-chalcones representing only minor components of the reaction mixture that are difficult to isolate in pure form. Recent methodological advances have focused on developing stereoselective approaches and post-synthetic isomerization strategies to access this compound derivatives in practical quantities for biological evaluation.

Photoisomerization Approach: The most direct method for obtaining cis-chalcones involves controlled irradiation of the pre-formed trans isomers using specific wavelength light sources. This approach capitalizes on the inherent photosensitivity of the α,β-unsaturated system, establishing a photostationary equilibrium between the cis and trans forms. Research has demonstrated that the equilibrium composition is highly dependent on the substitution pattern of the aromatic rings and the solvent environment, with electron-withdrawing groups typically favoring higher proportions of the cis isomer [2]. The major limitation of this method is the difficulty in preventing back-isomerization during isolation and storage, requiring careful control of lighting conditions throughout purification and handling.

Wittig Reaction Strategy: An alternative synthetic approach employs stabilized ylides in Wittig reactions with aromatic aldehydes, offering potential advantages for cis-selective formation. Recent methodology improvements have demonstrated that performing the Wittig reaction in aqueous media with sonication significantly enhances yields while reducing reaction times. Dambacher et al. initially reported this approach, but subsequent optimization has shown that conventional heating at reflux provides nearly quantitative conversion to chalcone products [3]. A critical improvement addressing the primary drawback of this method—difficult removal of triphenylphosphine oxide byproduct—involves a simple filtration through silica gel using eco-friendly solvent systems (cyclohexane:ethyl acetate, 75:25), enabling isolation of high-purity chalcones in excellent yields [3].

Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Method | Key Conditions | cis:trans Ratio | Yield Range | Key Advantages | Major Limitations |

|---|---|---|---|---|---|

| Photoisomerization | Light irradiation of trans-chalcones in solution | Variable (solvent & substitution dependent) | Limited by equilibrium | Direct access from stable trans isomers | Difficult to prevent back-isomerization |

| Wittig Reaction | Stabilized ylide + aldehyde in water, reflux, 10 min | Method dependent | Up to 100% (crude) | Avoids strong base conditions | Triphenylphosphine oxide removal required |

| Biological Reduction | Cyanobacteria whole cells, light catalysis | Not specified | 3% to >99% (strain dependent) | High regioselectivity, green chemistry | Extended reaction times (4-8 days) |

Biological and Green Chemistry Approaches

The challenges associated with conventional synthesis of cis-chalcones have stimulated interest in biological approaches that leverage the enzymatic machinery of microorganisms to achieve selective transformations under mild conditions. Cyanobacteria have emerged as particularly effective biocatalysts for chalcone transformations, with multiple strains demonstrating the ability to catalyze the regiospecific reduction of chalcones to dihydrochalcones through a proposed two-step, light-catalyzed process [4]. This biotransformation proceeds through a This compound intermediate, offering a potential biological route to these unstable compounds.

Research screening various cyanobacteria strains revealed significant differences in biotransformation efficiency, with Anabaena laxa, Aphanizomenon klebahnii, Nodularia moravica, and Synechocystis aquatilis achieving exceptional conversion yields exceeding 99% [4]. The process optimization using mini-pilot photobioreactor systems demonstrated that culture conditions could be refined to reduce processing time by 50% (from 8 to 4 days) while maintaining these high yield values, highlighting the potential for industrial application of this method [4].

For drug development applications where structural stability is paramount, an innovative strategy involves incorporating chalcones into conformationally constrained analogs that mimic the cis configuration while preventing isomerization. Recent work has demonstrated the successful synthesis of indanones through Nazarov cyclization reactions, creating a rigid five-membered ring system that maintains the key structural features of the parent chalcone while eliminating the possibility of cis-trans interconversion [2]. This approach employing green solvents like 4-methyltetrahydropyran (4-MeTHP) represents a significant advance in sustainable methodology development while addressing the fundamental instability challenges of cis-chalcones.

Analytical Characterization and Stability Assessment

Spectroscopic Techniques

The structural characterization of this compound derivatives requires a multifaceted analytical approach to confirm configuration and assess isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful technique for distinguishing between cis and trans isomers, with characteristic chemical shifts providing definitive structural evidence. For β-hydroxychalcones existing as tautomeric mixtures, the Z-configuration exhibits distinctive downfield hydrogen-bonded hydroxyl protons in the δ 15-17 ppm range and specific olefinic proton signals in the δ 7.0-8.5 ppm region [1]. These spectral features provide reliable diagnostic markers for establishing isomeric composition and confirming successful synthesis of the desired cis derivatives.

Mass spectrometric analyses have emerged as valuable complementary techniques for studying chalcone configuration and interactions. Electrospray ionization (ESI) and flowing atmosphere-pressure afterglow (FAPA) mass spectrometry have been successfully employed to investigate chalcone complexation with functionalized nanoparticles and metal ions [5]. These techniques are particularly useful for studying the binding affinities of different chalcone configurations and assessing their potential as delivery systems for bioactive complexes. The high sensitivity of mass spectrometry also enables the detection and quantification of isomeric impurities that might compromise biological testing results.

Stability and Photosensitivity Evaluation

The inherent instability of cis-chalcones necessitates rigorous evaluation of their stability profiles under various storage and testing conditions. UV-Vis spectroscopy provides a rapid method for monitoring isomerization kinetics, with changes in absorption maxima and intensity reflecting the progression of cis-to-trans conversion over time [6]. Studies have demonstrated that the rate of isomerization is strongly influenced by solvent polarity, with nonpolar environments generally favoring extended cis-isomer stability. Additionally, substituent effects play a critical role, with electron-withdrawing groups typically enhancing kinetic stability while electron-donating groups accelerate reversion to the trans configuration.

For quantitative assessment of this compound stability, high-performance liquid chromatography (HPLC) with chiral stationary phases enables precise separation and quantification of isomeric composition. Recent applications of this technique to indanone analogs of chalcones revealed distinct peaks for R and S enantiomers at 14.6 and 15.8 minutes, respectively, confirming the formation of racemic mixtures in non-stereoselective syntheses [2]. These analytical methods provide essential quality control tools for ensuring consistent isomeric composition in biological testing, a critical consideration given the potentially divergent pharmacological activities of cis and trans configurations.

Applications in Drug Development and Therapeutic Targeting

Pharmacological Potential

This compound derivatives have demonstrated remarkable multitargeting capabilities against a diverse range of pathological conditions, making them attractive scaffolds for rational drug design. Their broad-spectrum antimicrobial activity targets numerous pathogens, including viruses, bacteria, fungi, and protozoa, with natural products such as licochalcone A and C, isobavachalcone, and pinocembrin chalcone exhibiting particularly potent antibiotic properties [1]. The structure-activity relationship studies indicate that the cis configuration may enhance interaction with specific microbial targets, although the exact mechanistic basis requires further investigation.

In cancer therapeutics, chalcones exert their effects through multiple mechanisms including angiogenesis inhibition, metastasis reduction, and induction of tumor cell death via apoptosis and autophagy pathways [1]. The constrained architecture of this compound analogs may provide superior target selectivity for key oncogenic signaling proteins, potentially enhancing therapeutic indices while reducing off-target effects. Additionally, the redox-active nature of the chalcone scaffold contributes to their effectiveness against neurodegenerative and cardiovascular diseases, where oxidative stress plays a central pathological role [1].

Table 2: Therapeutic Applications of Chalcone-Based Compounds

| Therapeutic Area | Key Molecular Targets | Notable Chalcone Derivatives | Observed Activities |

|---|---|---|---|

| Oncology | Angiogenesis factors, apoptosis regulators, kinases | DMU135, Licochalcone A | Anti-proliferative activity, CYP1-mediated bioactivation, tumor selectivity |

| Antimicrobial | Microbial enzymes, membrane integrity | Isobavachalcone, Pinocembrin chalcone | Broad-spectrum activity against pathogens |

| Metabolic Diseases | Aldose reductase, α-glucosidase, phosphodiesterases | Sofalcone, Metochalcone | Anti-diabetic, anti-inflammatory, cardioprotective |

| Neuroprotection | Oxidative stress pathways, inflammatory mediators | Hesperidin methyl chalcone | Antioxidant, reduction of UV-induced damage |

Structure-Activity Relationship Considerations

The pharmacological properties of chalcones are primarily determined by the presence of the α,β-unsaturated carbonyl system, with stereochemistry playing a crucial role in determining biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that saturation of the double bond or introduction of steric hindrance that disrupts the planar configuration typically diminishes potency, highlighting the importance of the unsaturated system for target engagement [1]. The cis configuration creates a distinct three-dimensional topology that may favor interactions with specific biological targets inaccessible to the more linear trans isomers.

The electronic properties of the aromatic rings significantly influence both biological activity and physicochemical properties. Electron-donating groups (e.g., hydroxyl, methoxy) tend to raise HOMO energy levels, enhancing antioxidant activity and facilitating electron transfer processes, while electron-withdrawing substituents (e.g., nitro, halogens) stabilize the LUMO orbital, favoring reduction processes and influencing redox behavior [6]. These electronic effects extend to the isomerization kinetics of cis-chalcones, with electron-withdrawing groups generally enhancing kinetic stability by reducing the electron density of the enone system. Rational design of this compound derivatives must therefore balance electronic optimization for target engagement with structural features that promote configurational stability.

Experimental Protocols

Synthesis of this compound via Photoisomerization

Principle: This protocol utilizes controlled light irradiation to establish a photostationary equilibrium between trans and cis isomers, allowing isolation of the meta-stable cis configuration through careful chromatographic separation.

Materials:

- trans-Chalcone precursor (100 mg)

- Acetone (HPLC grade)

- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)

- Silica gel for column chromatography (230-400 mesh)

- Amber glass vials and containers

- UV light source (365 nm)

Procedure:

- Prepare a solution of trans-chalcone (100 mg) in acetone (50 mL) in an amber glass vessel.

- Irradiate the solution with UV light (365 nm) for 2-4 hours while monitoring reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3).

- Concentrate the solution under reduced pressure at room temperature using a rotary evaporator protected from light with aluminum foil.

- Perform flash chromatography on silica gel using a hexane:ethyl acetate gradient system (9:1 to 7:3) under minimal lighting conditions.

- Collect fractions containing the cis isomer (typically higher Rf than trans isomer) and evaporate solvent under reduced pressure at room temperature.

- Characterize the product by 1H NMR, noting the characteristic upfield shift of the vinylic proton compared to the trans isomer.

Note: All operations must be performed under minimal light exposure using amber glassware or aluminum foil protection to prevent back-isomerization. The this compound product should be stored at -20°C in the dark under an inert atmosphere.

Biological Synthesis Using Cyanobacteria

Principle: This green chemistry approach utilizes whole cells of cyanobacteria to catalyze the regioselective reduction of chalcone to dihydrochalcone through a this compound intermediate.

Materials:

- Cyanobacterial strains (Anabaena laxa, Aphanizomenon klebahnii, Nodularia moravica, or Synechocystis aquatilis)

- BG11 or Z8 culture medium

- Chalcone substrate dissolved in DMSO (15 mg/mL stock solution)

- Photobioreactor or culture flasks with illumination

- Ethyl acetate for extraction

- Silica gel for purification

Procedure:

- Inoculate cyanobacteria cultures in appropriate medium (BG11 for freshwater strains) and grow under 16h light/8h dark photoperiod at 24±1°C for 21 days.

- Transfer aliquots to fresh medium to achieve chlorophyll concentration of 1 mg/L at culture initiation.

- Add sterile-filtered chalcone stock solution to achieve final concentration of 5-10 mg/L in culture.

- Incubate under continuous illumination (1000 lux) for 4-8 days with monitoring by TLC or HPLC.

- Harvest biomass by centrifugation and extract three times with ethyl acetate.

- Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using appropriate solvent system.

- Confirm structure by NMR and mass spectrometry.

Note: Optimal biotransformation yields require strain selection and process optimization. Aphanizomenon klebahnii typically achieves >99% conversion in 4 days under optimized conditions in mini-pilot photobioreactors [4].

Analytical Protocol for Isomer Composition Analysis

Principle: This method employs reversed-phase HPLC with photodiode array detection to quantify cis/trans isomer ratio in chalcone samples, providing essential quality control for biological testing.

Materials:

- HPLC system with photodiode array detector

- C18 reversed-phase column (250 × 4.6 mm, 5 μm)

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

- Trifluoroacetic acid

- Chalcone samples (0.1-1.0 mg/mL in acetonitrile)

Procedure:

- Prepare mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

- Develop gradient method: 0 min (60% B), 0-15 min (60-95% B), 15-20 min (95% B), 20-25 min (95-60% B).

- Set flow rate to 1.0 mL/min and column temperature to 30°C.

- Set detection wavelength to 320-380 nm based on specific chalcone absorption maxima.

- Inject samples (10-20 μL) and record chromatograms.

- Identify cis and trans peaks based on retention time and UV spectra.

- Calculate isomer ratio using peak area measurements at appropriate wavelength.

Validation: Confirm identity of peaks by comparison with authentic standards when available. Typical retention times show cis isomer eluting before trans isomer on reversed-phase columns.

Graphical Workflows and Conceptual Diagrams

Synthetic Route Diagram

The following Graphviz diagram illustrates the primary synthetic routes to this compound derivatives covered in these application notes:

Diagram 1: Synthetic routes to this compound derivatives and stable analogs (Title: Synthetic Routes to this compound Derivatives)

Stability Challenge Diagram

The following Graphviz diagram illustrates the stability challenges and pharmaceutical development considerations for cis-chalcones:

Diagram 2: Stability challenges and pharmaceutical development considerations (Title: this compound Stability Challenges and Solutions)

Conclusion

The synthesis and application of this compound derivatives represent a challenging yet promising area of medicinal chemistry research. While the inherent configurational instability of these compounds presents significant obstacles to their development, recent methodological advances in stereoselective synthesis, biological transformation, and structural constraint offer practical pathways to access these bioactive molecules. The continuing elucidation of their unique pharmacological profiles and distinct structure-activity relationships compared to their trans counterparts justifies the additional effort required for their preparation and stabilization.

Future directions in this compound research will likely focus on developing increasingly efficient synthetic methodologies that improve stereoselectivity and yield while adhering to green chemistry principles. Additionally, advances in formulation science may provide solutions to the stability challenges through specialized delivery systems that protect the meta-stable cis configuration until target site delivery. As research continues to reveal the unique therapeutic potential of this compound derivatives, these investments in methodology development will undoubtedly yield significant returns in the form of novel therapeutic agents with enhanced selectivity and improved clinical profiles.

References

- 1. Frontiers | Pharmacological potential of natural chalcones : a recent... [frontiersin.org]

- 2. A Green Chemistry Approach for the Synthesis of... | Preprints.org [preprints.org]

- 3. Synthesis of Chalcones: An Improved High-Yield and ... [pmc.ncbi.nlm.nih.gov]

- 4. Highly effective, regiospecific reduction of chalcone by cyanobacteria... [microbialcellfactories.biomedcentral.com]

- 5. Mass Spectrometric Investigation of Organo-Functionalized ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Insights into Chalcone Dyes: Synthesis, Optical- ... [sciencedirect.com]

stereoselective synthesis of Z-chalcone

Introduction to Z-Chalcones

Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, are flavonoid precursors with a central α,β-unsaturated carbonyl system.

- Structural Isomerism: Most common chalcones are the more stable E-isomers. The Z-isomers are less common and less stable due to unfavorable steric interactions between the carbonyl group and the B aromatic ring [1].

- Synthetic Interest: Developing methods for the s allows for detailed study of how geometry influences biological activity, which is valuable in medicinal chemistry.

Stereoselective Synthesis of Z-Chalcones

The following workflow outlines the key stages in the stereoselective synthesis and analysis of Z-chalcones:

Protocol 1: Sequential Silylative/Desilylative Coupling [1]

This one-pot method provides excellent stereoselectivity for (E)-α,β-unsaturated ketones, and the principle can be adapted for Z-isomer synthesis by controlling reaction parameters.

Reaction Setup:

- Catalyst System: Sequential use of Ru-catalyzed silylative coupling followed by Rh-catalyzed desilylative acylation.

- Starting Material: Substituted styrene derivatives ( 1 ).

- Reagents: Vinylsilane, acyl chloride.

- Conditions: Solvent and temperature are optimized for each specific substrate.

Procedure:

- Charge reaction vessel with styrene derivative ( 1 ), vinylsilane, and Ru catalyst under inert atmosphere.

- Stir for specified time (typically hours) to complete silylative coupling, forming intermediate silyl compound ( 2 ).

- Add Rh catalyst and acyl chloride to reaction mixture without workup.

- Heat as required for desilylative acylation to proceed.

- Monitor reaction by TLC until completion.

- Cool, concentrate, and purify crude product by flash chromatography.

Purification & Isolation:

- Purify using flash column chromatography (silica gel, hexane/ethyl acetate gradient).

- Analyze fractions by TLC; combine pure fractions and concentrate.

- Isolate product ( 3 ) as a solid or oil.

Table 1: Reagents and Catalysts for Stereoselective Synthesis

| Reagent/Catalyst | Role | Example/Comments | Molar Equiv. |

|---|---|---|---|

| Substituted Styrene | Starting Material | Electron-donating/withdrawing groups tolerated [1] | 1.0 |

| Ru Catalyst | Silylative Coupling Catalyst | Forms C-Si bond [1] | 0.01 - 0.05 |

| Rh Catalyst | Desilylative Acylation Catalyst | Forms final C-C bond [1] | 0.01 - 0.05 |

| Acyl Chloride | Acylating Agent | Determines Ring A structure [1] | 1.2 - 1.5 |

Analytical Verification and Characterization

Confirming the Z-configuration and purity of the synthesized chalcone is crucial. The following diagram illustrates the multi-technique verification workflow:

Protocol 2: Structural Confirmation by NMR Spectroscopy [1]

Sample Preparation: Dissolve 5-10 mg of purified chalcone in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to a clean, dry NMR tube.

¹H NMR Acquisition and Analysis:

- Acquire spectrum at 400 MHz or higher.

- Key protons to identify:

- Olefinic Protons: The vinyl protons (Hα and Hβ) are most diagnostic for configuration.

- Compare chemical shifts and coupling constants (J) of olefinic protons (see Table 2).

- Z-Isomer Diagnostic: Typically shows a larger coupling constant (J) for olefinic protons compared to E-isomer.

Table 2: Key NMR Parameters for Z vs. E Chalcone Configuration [1]

| Parameter | Z-Chalcone | E-Chalcone |

|---|---|---|

| Chemical Shift (Hα) | ~ 5.9 ppm | ~ 6.8 ppm |

| Chemical Shift (Hβ) | ~ 6.9 ppm | ~ 7.7 ppm |

| Vicinal Coupling Constant (Jα,β) | ~ 12 Hz | ~ 16 Hz |

| Steric Deshielding | Hβ is deshielded due to proximity to carbonyl | Hα is deshielded due to proximity to B ring |

Protocol 3: Purity and Enantiopurity Assessment by Chiral HPLC [2] [3]

HPLC-UV-HRMS Conditions for Phytocannabinoid Analogs (Adaptable for Chalcones) [3]:

- Column: Poroshell 120 EC-C18 (100 × 3.0 mm, 2.7 µm) or equivalent C18 column.

- Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

- Gradient: 60% B to 95% B over 15 min, hold 3 min.

- Flow Rate: 0.5 mL/min.

- Detection: UV-Vis (e.g., 254 nm) and High-Resolution Mass Spectrometry (HRMS).

- MS Settings: Heated Electrospray Ionization (HESI); positive/negative mode switching.

For Chiral Separation:

- Use a chiral stationary phase, such as polysaccharide-derivative columns (e.g., cellulose or amylose) [2].

- Operate in normal phase, polar organic phase, or reversed-phase mode.

- Identify Z-chalcone peak by retention time and HRMS data.

- Determine chemical and isomeric purity by relative peak area in the chromatogram.

Application in Drug Development

Chalcones demonstrate diverse biological activities driven by their α,β-unsaturated ketone system, which acts as a Michael acceptor.

Table 3: Reported Biological Activities of Chalcones (Primarily E-Isomers) [4] [1]

| Biological Activity | Proposed Mechanism of Action | Structural Features for Activity |

|---|---|---|

| Anti-cancer | Modulation of STAT3 and NF-κB signaling pathways; induction of apoptosis [4]. | Hydroxyl, methoxy groups; extended conjugation [4]. |

| Anti-inflammatory | Inhibition of inflammatory mediators; antioxidant effects [1]. | 2'-hydroxylation is a key feature [1]. |

| Antimicrobial | Disruption of microbial membrane/fumarate reductase inhibition [1]. | Halogenation; lipophilic groups [1]. |

Critical Experimental Considerations

- Isomer Stability: Z-chalcones are thermodynamically less stable. Monitor for isomerization to the E-form under prolonged light, heat, or acidic/basic conditions during synthesis and purification [1].

- Analytical Specificity: Standard NMR and LC-MS can distinguish Z from E isomers but cannot determine enantiomeric excess (e.e.) for a chiral Z-chalcone. Use chiral chromatography or chiral solvating agents in NMR for e.e. determination [2] [5].

- Structure-Activity Relationship (SAR): The Z-configuration can significantly alter a chalcone's biological profile compared to its E-analog. Always include both isomers in bioactivity studies for meaningful SAR conclusions.

References

- 1. Synthesis, reactions and application of chalcones : a systematic review... [pubs.rsc.org]

- 2. [ Separation of chiral pharmaceutical drugs by chromatographic and...] [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC-UV-HRMS analysis of cannabigerovarin and ... [sciencedirect.com]

- 4. Targeting STAT3 and NF-κB Signaling in Cancer... Pathways [pmc.ncbi.nlm.nih.gov]

- 5. detection of NMR ... | Nature Communications spectroscopic chirality [nature.com]

Application Note: Controlled Stabilization of cis-Chalcone via Molecular Design

1. The Core Challenge: Inherent Instability of cis-Chalcone Chalcones exist as trans (E) and cis (Z) isomers [1] [2]. The trans configuration is thermodynamically more stable due to lower steric hindrance, causing the cis isomer to readily isomerize back to the trans form spontaneously [1] [3]. The primary goal is therefore to manage this equilibrium rather than achieve absolute stabilization.

2. Advanced Method: A Photo-Reversible System for Stability Control A 2022 study introduced a sophisticated approach using a pyrrole chalcone photoinitiator, (E)-3-((1H-pyrrol-2-yl)methylene)chroman-4-one (E-PCO), which provides a controllable, light-switchable system for application stability [4].

- Mechanism: This method exploits a photoisomerization equilibrium. The system can be toggled between a trans-rich state (photoreactive) and a cis-rich state (photostable) using different wavelengths of light [4].

- Key Stabilizing Interaction: In the cis-rich state, the molecule forms an intramolecular hydrogen bond (N-H···O=C). This structure exhibits low reactivity and high stability under ambient light, addressing storage stability issues in photocurable materials [4].

The following diagram illustrates this controllable photoisomerization workflow and stabilization mechanism.

3. Experimental Protocol: Implementing the Photo-Reversible System

This protocol is adapted from the research by Li et al. (2022) [4].

Objective: To achieve and characterize a sunlight-stable, cis-rich chalcone system and its subsequent reactivation.

Materials:

- Photoinitiator: Synthesize (E)-3-((1H-pyrrol-2-yl)methylene)chroman-4-one (E-PCO) via Claisen-Schmidt condensation [4].

- Additive: Triethanolamine (TEOA).

- Solvent: Anhydrous acetonitrile or dimethyl sulfoxide (DMSO).

- Light Sources: LED lamps @365 nm, @405 nm, and @465 nm.

- Analytical Equipment: NMR Spectrometer, UV-Vis Spectrophotometer.

Procedure: Part A: Establishing the Photostable State

- Prepare a solution of E-PCO (e.g., 0.1 mM) in the solvent. Optionally, add TEOA as an electron donor.

- Irradiate the solution with an LED @365 nm lamp (100 mW/cm²) for approximately 600 seconds. Monitor by UV-Vis or NMR until no further change is observed, indicating the establishment of the E-PCO/Z-PCO photoequilibrium [4].

- Characterize the Stable State:

- Use ¹H NMR to confirm the formation of Z-PCO (cis isomer). Key signals appear around δ=11.77 ppm (N-H), 7.08 ppm, 6.57 ppm, and 6.35 ppm [4].

- Expose this equilibrium mixture to sunlight for an extended period. UV-Vis analysis will confirm minimal decomposition, demonstrating high storage stability [4].

Part B: Reactivation to the Reactive State

- Take the photostable E-PCO/Z-PCO mixture from Part A.

- Irradiate the solution with an LED @465 nm lamp.

- Monitor the process by ¹H NMR or UV-Vis spectroscopy. The characteristic signals of Z-PCO will diminish, confirming nearly complete conversion back to the reactive E-PCO trans isomer [4].

4. Key Factors Influencing this compound Behavior

The following table summarizes critical parameters that affect the isomerization and stability of chalcones, based on experimental findings.

| Factor | Effect on this compound | Experimental Evidence |

|---|---|---|

| Light Wavelength | Different wavelengths drive reversible isomerization. 365 nm favors trans→cis, while 465 nm drives cis→trans [4]. | Observed via time-dependent ¹H NMR and UV-Vis spectroscopy [4]. |

| Intramolecular H-Bond | The N-H···O=C bond in Z-PCO stabilizes the cis form, reducing its energy and photoreactivity [4]. | ¹H NMR showed a downfield proton signal at δ=11.77 ppm, confirming a strong H-bond [4]. |

| Solvent Environment | The isomerization mechanism and rate are solvent-dependent. Protic solvents can enable alternative reaction pathways [5]. | In H₂O/CH₃OH, a tautomer state forms, bypassing the long-lived cis-chalcone intermediate observed in CH₃CN [5]. |

| Additives | Triethanolamine (TEOA) can form a Charge Transfer Complex (CTC) with the trans isomer, inhibiting its isomerization to cis and altering reactivity [4]. | The presence of TEOA prevents the trans→cis conversion, maintaining the reactive trans state upon 405 nm irradiation [4]. |

Key Considerations for Researchers

- Strategic Application: The described method is ideal for applications requiring temporal control, such as photopolymerization, light-activated drug delivery, or switchable materials, where a stable "off" state is needed until activation [4].

- SAR is Crucial: This specific stabilization relies on a particular molecular design (pyrrole moiety enabling intramolecular H-bonding). The Structure-Activity Relationship (SAR) is key, and not all chalcones will exhibit this behavior [4].

- Pathway Dependency: Recognize that the cis-chalcone can be a fleeting intermediate. Its lifetime and fate are highly dependent on the solvent and substituents, which can steer the reaction toward other products like chromenes [5].

References

- 1. Frontiers | Pharmacological potential of natural chalcones : a recent... [frontiersin.org]

- 2. : A Promising Bioactive Scaffold in Medicinal Chemistry - PMC Chalcone [pmc.ncbi.nlm.nih.gov]

- 3. Focused review on applications of chalcone based ... [link.springer.com]

- 4. Improvement in the storage stability of free radical ... [sciencedirect.com]

- 5. Impact of water on the cis -trans photoisomerization of hydroxychalcones. [novaresearch.unl.pt]

Cis-Chalcone in Conformational Restriction Studies: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the article.

Introduction and Significance

Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, represent an important class of open-chain flavonoids that serve as precursors for more complex flavonoid and isoflavonoid compounds in natural biosynthetic pathways [1] [2]. These molecules are characterized by their α,β-unsaturated ketone system consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl scaffold that may exist in either cis (Z) or trans (E) isomeric configurations [3] [4]. The trans isomer is generally recognized as the thermodynamically favored form due to reduced steric interactions between the carbonyl group and the adjacent B ring, while the cis configuration experiences greater steric strain, making it less common and more challenging to study [1] [2]. This inherent conformational restriction of cis-chalcones presents both challenges and unique opportunities in medicinal chemistry and drug design.

The interest in cis-chalcone conformations extends beyond mere structural curiosity, as these configurations demonstrate distinct biological activities and binding properties compared to their trans counterparts. Research has revealed that the spatial orientation of aromatic rings and the degree of planarity significantly influence molecular interactions with biological targets [5] [6]. The conformational restriction of cis-chalcones often results in different hydrogen bonding capabilities, varied dipole moments, and distinct molecular geometries that can be exploited for selective targeting of enzymes and receptors. Furthermore, the restricted rotation around the unsaturated bridge in cis-chalcones reduces conformational entropy, potentially leading to enhanced binding affinity through decreased entropy penalty upon complex formation with biological targets [5].

Table 1: Fundamental Characteristics of Cis-Chalcones in Drug Discovery

| Property | Description | Implications in Drug Design |

|---|---|---|

| Stereochemistry | Z-configuration around α,β-unsaturated system | Creates distinct spatial orientation of aromatic rings |

| Thermodynamic Stability | Lower than trans-isomer | Requires stabilization strategies for practical applications |

| Electron Distribution | Altered conjugation pattern due to bent structure | Affects redox potential and electronic interactions |

| Molecular Flexibility | Restricted rotation around central bridge | Reduces entropy penalty upon target binding |

| Solubility Profile | Generally higher than trans-isomer | Improved bioavailability potential |

The pharmacological significance of chalcones in general is well-established, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects [1] [2] [4]. Numerous natural chalcones such as isoliquiritigenin, butein, xanthohumol, and licochalcone A have been extensively studied for their therapeutic potential [3]. More recently, attention has shifted toward understanding how configurational differences between cis and trans isomers influence these biological activities. The Michael acceptor property of the α,β-unsaturated ketone system allows chalcones to form covalent adducts with biological nucleophiles, particularly cysteine thiol groups in enzyme active sites, and this reactivity is significantly influenced by the stereochemistry of the double bond [4]. Computational studies have revealed that cis-chalcones often exhibit different binding modes and interaction energies compared to trans isomers, highlighting the importance of conformational analysis in optimizing their therapeutic potential [5] [6].

Structural Analysis and Conformational Behavior

The structural analysis of cis-chalcones reveals distinctive features that directly influence their chemical behavior and biological activity. The non-planar configuration of cis-chalcones results from steric hindrance between the carbonyl oxygen and the adjacent B-ring, creating a molecular geometry that significantly differs from the relatively planar trans-isomer. This spatial arrangement affects electron delocalization across the conjugated system, potentially altering the electrophilic character of the β-carbon that serves as the Michael acceptor in biological interactions [2] [4]. Computational studies using Density Functional Theory (DFT) have demonstrated that the energy difference between cis and trans isomers can range from 2-5 kcal/mol, with the exact value dependent on the substitution pattern on the aromatic rings [6]. This substantial energy barrier explains the relative instability of the cis configuration and its tendency to isomerize to the trans form, particularly under physiological conditions.

The conformational dynamics of chalcones have been extensively studied using both computational and experimental approaches. Molecular dynamics simulations of chalcone isomerase (CHI) with various chalcone derivatives have revealed that the enzyme active site exhibits strong stereoselectivity toward specific conformers [5]. These studies indicate that s-cis/s-trans conformers of chalcone substrates are oriented similarly within the CHI active site but are stabilized by different hydrogen bond networks. Specifically, the first hydrogen bond network results in much lower binding affinity for s-trans conformers compared to s-cis conformers, while the second hydrogen bond network remains consistent across different conformations [5]. Additionally, conformational changes in active site residues, such as the transition of threonine-48 from indirect interaction with substrates to direct hydrogen bonding, cannot affect the binding mode but remarkably improve binding affinity, demonstrating the intricate relationship between protein flexibility and chalcone conformation.

Table 2: Analytical Techniques for this compound Conformational Study

| Technique | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Configurational assignment, hydrogen bonding analysis | Chemical shifts, NOE correlations, J-coupling constants |

| X-ray Crystallography | Absolute configuration determination, torsion angle measurement | Crystal packing, bond lengths, dihedral angles |

| DFT Calculations | Energy minimization, conformational landscape mapping | Optimized geometries, frontier molecular orbitals |

| Molecular Dynamics | Simulated behavior in biological systems | Protein-ligand interactions, binding stability |

| UV-Vis Spectroscopy | Conjugation pattern analysis, isomerization monitoring | Absorption maxima, spectral shifts over time |

Advanced spectroscopic techniques have been instrumental in characterizing this compound conformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments, provides direct evidence of the spatial proximity between protons in the cis configuration. For example, in 2'-hydroxy-chalcone derivatives, characteristic correlations between H2 and HB protons with distances typically around 2.2-2.4 Å have been observed, confirming the cisoid arrangement [6]. Additionally, the hydrogen bonding capability of specific substituents plays a crucial role in stabilizing otherwise disfavored conformations. Computational analyses have revealed that in certain 2'-hydroxy-chalcones, the carbonyl group can orient toward the phenolic hydroxyl group, forming a stabilizing intramolecular hydrogen bond that effectively locks the molecule in a specific cis-like conformation [6]. This phenomenon demonstrates how strategic substitution can manipulate the conformational preferences of chalcone scaffolds.

The photophysical properties of cis-chalcones also reflect their distinctive electronic structures. The twisted conformation of cis-chalcones typically results in blue-shifted absorption maxima compared to trans isomers due to reduced effective conjugation. Time-resolved spectroscopic studies have revealed that the photoisomerization process in chalcones occurs on the picosecond timescale, with the quantum yield strongly dependent on solvent polarity and substitution pattern. These insights are particularly valuable for designing chalcone-based photoswitches or understanding their behavior under physiological conditions where isomerization might occur in response to cellular environments or affect their biological activity profiles.

Experimental Protocols and Methodologies

Synthesis and Isolation of Cis-Chalcones

The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone derivative and a benzaldehyde derivative [1] [3]. However, this method typically yields the thermodynamically favored trans-isomer as the major product. To obtain cis-chalcones, researchers have developed specialized approaches. The microwave-assisted synthesis has emerged as an efficient method, where reactions are completed in 3-5 minutes without solvents by mixing starting materials with catalysts to form a thick paste [1]. Similarly, ultrasound-irradiated synthesis accelerates reaction rates, producing chalcones in approximately 10 seconds with higher yields, as demonstrated in the synthesis of thiophene-based chalcones using cesium carbonate as a base [1]. The grinding technique provides another solvent-free alternative, where equivalent quantities of aromatic aldehydes, acetophenone, and reagents are ground in a porcelain mortar for about 10 minutes, followed by isolation through filtration after adding cold water, yielding products in 85-95% purity [1].

For specific this compound enrichment, photochemical isomerization represents the most reliable protocol. The detailed experimental procedure begins with dissolving trans-chalcone (1.0 mmol) in 100 mL of ethyl acetate in a quartz reaction vessel. The solution is then irradiated with UV light (λ = 300-350 nm) under nitrogen atmosphere for 2-4 hours with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the photostationary state is reached, typically containing 20-40% cis-isomer. The This compound is separated using preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) and n-hexane/isopropanol (90:10) as the mobile phase. Alternatively, fractional crystallization can be employed by slowly evaporating a dichloromethane/n-pentane mixture at 4°C to obtain this compound crystals. The isolated this compound should be stored in amber vials under inert atmosphere at -20°C to prevent thermal back-isomerization.

Conformational Analysis Protocol

The conformational characterization of cis-chalcones employs a combination of computational and spectroscopic methods. For computational analysis, Density Functional Theory (DFT) calculations provide the most accurate assessment of chalcone conformations. The standard protocol involves initial geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set for all atoms. Multiple initial conformations should be subjected to optimization to ensure the global minimum is located. Frequency calculations must follow to confirm the absence of imaginary frequencies, verifying true energy minima. The lowest-energy conformation is identified by comparing the Gibbs free energy of each optimized structure. For enhanced accuracy, solvation effects can be incorporated using the Polarizable Continuum Model (PCM) with solvents such as DMSO or methanol to mimic experimental conditions. The resulting optimized structures allow measurement of key parameters including torsion angles between the aromatic rings, bond lengths of the enone system, and intramolecular distances between specific protons for comparison with experimental NMR data [6].

For experimental conformational analysis, NMR spectroscopy offers the most direct evidence. The comprehensive protocol begins with preparing a 5-10 mM sample of this compound in deuterated DMSO or CDCl₃. 1D NMR experiments (¹H and ¹³C) provide initial structural information, with characteristic chemical shifts for this compound protons typically appearing at δ 7.0-8.5 ppm for the olefinic proton. The definitive confirmation of cis configuration comes from 2D-NOESY experiments performed with a mixing time of 500-800 ms, which reveals through-space correlations between protons that are proximate in the cis configuration but distant in the trans form. For chalcones with 2'-hydroxy substitution, the intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic proton produces a characteristically downfield-shifted hydroxyl proton at δ 12-17 ppm, providing additional evidence for the stabilized cisoid conformation [6]. The combination of computational and experimental approaches delivers a comprehensive understanding of this compound conformation, enabling rational design of conformationally restricted analogs with enhanced biological properties.

Diagram 1: Experimental workflow for this compound studies from synthesis to therapeutic applications

Molecular Docking and Dynamics Protocol

The computational evaluation of cis-chalcones against biological targets provides insights into their mechanism of action and enables structure-based optimization. The standard protocol for molecular docking begins with preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site around known catalytic residues or co-crystallized ligands. For chalcone studies, Lipoxygenase (LOX) enzymes and tubulin have been frequently targeted [6] [4]. This compound structures are optimized using DFT calculations as described previously, then prepared for docking by assigning partial charges and rotatable bonds. Docking is performed using Glide/XP algorithm for induced fit docking (IFD), which accounts for side chain flexibility, with 20-30 poses generated per compound. The resulting complexes are evaluated based on IFD Score (which considers both binding affinity and prime energy) and visual inspection of key interactions such as hydrogen bonds with catalytic residues or π-π stacking with aromatic side chains.

For enhanced accuracy, molecular docking should be followed by molecular dynamics (MD) simulations to assess the stability of the chalcone-protein complex. The standard protocol involves solvating the docked complex in a TIP3P water box with 10 Å padding, adding ions to neutralize the system, and minimizing energy using the steepest descent algorithm. This is followed by gradual heating to 300 K over 100 ps and equilibration at constant pressure for 1 ns. The production phase runs for 50-100 ns with trajectories saved every 10 ps for analysis. Key parameters to monitor include root mean square deviation (RMSD) of the protein backbone and ligand position, radius of gyration for protein compactness, and specific interaction fractions (percentage of simulation time during which particular hydrogen bonds or hydrophobic contacts are maintained). For cis-chalcones, special attention should be paid to the stability of the bent conformation within the binding pocket and any tendency toward isomerization during the simulation. This comprehensive computational protocol provides robust assessment of how conformational restriction influences target engagement and residence time [5] [6].

Therapeutic Applications and Biological Evaluation

The conformationally restricted nature of cis-chalcones confers distinct advantages in therapeutic applications, particularly in cancer treatment and anti-inflammatory therapy. In oncology, chalcones have demonstrated remarkable abilities to inhibit key cellular processes including microtubule assembly, topoisomerase activity, and angiogenesis [4]. The restricted conformation of cis-chalcones often results in enhanced selectivity for specific biological targets. For instance, molecular docking studies have revealed that cis-chalcones can bind effectively to the colchicine binding site of tubulin, disrupting microtubule formation and causing cell cycle arrest in the G2/M phase [4]. Specific this compound derivatives such as o-aryl chalcones with 3′-fluoro-[1,1′-biphenyl]-2-yl A-rings and 3-hydroxy-4-methoxyphenyl B-rings have shown potent cytotoxicity in the nanomolar range against multidrug-resistant cancer cell lines, including human ovarian paclitaxel-resistant cells and breast doxorubicin-resistant cells [4]. The conformational restriction appears to optimize spatial orientation for interaction with key residues in the tubulin binding pocket, enhancing potency against resistant cancers.